structure given in first source
Triflumizole
CAS No.: 99387-89-0
Cat. No.: VC8476072
Molecular Formula: C15H15ClF3N3O
Molecular Weight: 345.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99387-89-0 |
|---|---|
| Molecular Formula | C15H15ClF3N3O |
| Molecular Weight | 345.75 g/mol |
| IUPAC Name | N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine |
| Standard InChI | InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 |
| Standard InChI Key | HSMVPDGQOIQYSR-UHFFFAOYSA-N |
| Canonical SMILES | CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 |
| Boiling Point | No boiling point at normal pressure; decomposes at 150Â °C |
| Colorform | Colorless crystals |
| Melting Point | 63.5 °C 63Â °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Triflumizole (IUPAC name: (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine) belongs to the imidazole chemical class, featuring a chlorinated aromatic ring, trifluoromethyl group, and imidazole-propoxyethylidene side chain . Its molecular formula corresponds to a molecular weight of 345.747 g/mol .
Table 1. Key Physicochemical Parameters
| Property | Value | Reference |
|---|---|---|
| Water solubility | 12.7 mg/L (20°C) | |
| Vapor pressure | mPa (25°C) | |
| Log | 4.07 | |
| Melting point | 63.5°C |
The compound’s low water solubility and moderate lipophilicity () suggest potential bioaccumulation in fatty tissues . X-ray crystallography reveals a planar imidazole ring system that facilitates binding to fungal cytochrome P450 enzymes .
Mechanisms of Action
Antifungal Activity
Triflumizole inhibits C14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungi . This disruption:
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Prevents spore germination by destabilizing cell membranes
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Reduces hyphal penetration through impaired sterol synthesis
Figure 1. Ergosterol biosynthesis pathway inhibition: .
Novel Plant Growth Modulation
Unexpectedly, triflumizole at 1 μM reduces strigolactone (4-deoxyorobanchol) levels in rice root exudates by 85%, comparable to the known inhibitor TIS108 . This occurs via:
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Competitive inhibition of carotenoid cleavage dioxygenase (Os900)
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Downregulation of and gene expression
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62% suppression of Striga hermonthica seed germination in vitro
Toxicological Profile
Acute and Chronic Exposure Risks
The EPA’s 2012 risk assessment established:
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Acute Reference Dose (aRfD): 0.25 mg/kg/day
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Dietary Exposure:
Table 2. Critical Toxicity Endpoints
| Endpoint | NOAEL | LOAEL |
|---|---|---|
| Developmental (rats) | 28.6 mg/kg | 285.7 mg/kg |
| Immunotoxicity (mice) | 28.6 mg/kg | 285.7 mg/kg |
| Liver histopathology | 3.5 mg/kg | 14 mg/kg |
Environmental Fate and Regulatory Status
Environmental Persistence
EFED modeling predicts:
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Soil DT₅₀: 34 days (aerobic), 281 days (anaerobic)
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Aquatic Half-life: 6.2 days (hydrolysis at pH 7)
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Groundwater Ubiquity Score: 2.1 (moderate leaching potential)
Maximum estimated drinking water concentrations (EDWCs):
Emerging Research Directions
Obesogen Hypothesis Validation
Recent epidemiological data correlate urinary triflumizole metabolites (FA-1-5 sulfate) with:
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